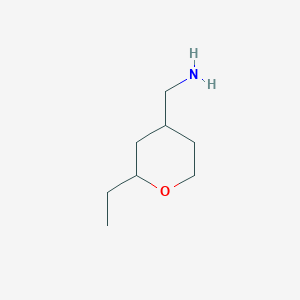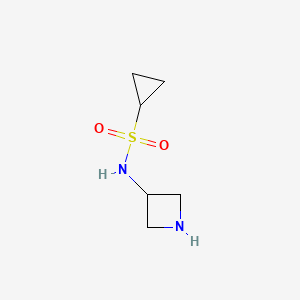
Methyl 2-amino-6-fluorohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-6-fluorohexanoate is an organic compound with the molecular formula C7H14FNO2 It is a derivative of hexanoic acid, where the hydrogen atom at the second position is replaced by an amino group, and the sixth position is substituted with a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-fluorohexanoate typically involves the following steps:
Starting Material: The process begins with hexanoic acid as the starting material.
Fluorination: The sixth position of hexanoic acid is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amination: The second position is then aminated using a suitable amination reagent like ammonia or an amine under catalytic conditions.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using industrial fluorinating agents in large reactors.
Continuous Amination: Employing continuous flow reactors for efficient amination.
Large-Scale Esterification: Utilizing industrial esterification units to produce the final ester product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-6-fluorohexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Azido or thiol-substituted products.
Aplicaciones Científicas De Investigación
Methyl 2-amino-6-fluorohexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-6-fluorohexanoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It may interfere with metabolic pathways involving amino acids and fatty acids, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-6-chlorohexanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-amino-6-bromohexanoate: Contains a bromine atom in place of fluorine.
Methyl 2-amino-6-iodohexanoate: Iodine atom substitution.
Uniqueness
Methyl 2-amino-6-fluorohexanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its chloro, bromo, and iodo counterparts. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C7H14FNO2 |
|---|---|
Peso molecular |
163.19 g/mol |
Nombre IUPAC |
methyl 2-amino-6-fluorohexanoate |
InChI |
InChI=1S/C7H14FNO2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,9H2,1H3 |
Clave InChI |
IBVOHMHALRSVKB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCCCF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















